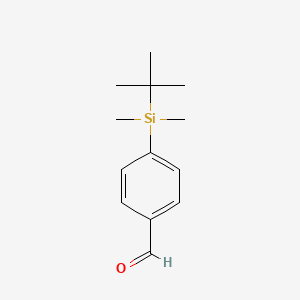

4-(tert-Butyldimethylsilyl)benzaldehyde

Description

4-(tert-Butyldimethylsilyl)benzaldehyde (CAS: 120743-99-9) is a benzaldehyde derivative substituted with a tert-butyldimethylsilyl (TBDMS) group at the para position. Its molecular formula is C₁₃H₂₀O₂Si, with an average molecular weight of 236.387 g/mol and a monoisotopic mass of 236.123256 g/mol . The compound is synthesized via silylation of 4-hydroxybenzaldehyde using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP), achieving yields up to 83% . Key spectral data include a distinctive aldehyde proton signal at δ 9.90 ppm in ¹H NMR (CDCl₃) and aromatic protons at δ 7.80 ppm (d, J=8.7 Hz) and δ 6.95 ppm (d, J=8 Hz) .

The TBDMS group enhances steric bulk and stability, making this compound valuable in protecting alcohol intermediates during multistep organic syntheses. It is widely employed in [3+2] cycloadditions and enantioselective organozirconium additions, where its bulky substituent improves reaction specificity .

Properties

Molecular Formula |

C13H20OSi |

|---|---|

Molecular Weight |

220.38 g/mol |

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]benzaldehyde |

InChI |

InChI=1S/C13H20OSi/c1-13(2,3)15(4,5)12-8-6-11(10-14)7-9-12/h6-10H,1-5H3 |

InChI Key |

HMTWSWNZCWWACU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Patent-Derived Methodology for tert-Butyl Analogues

A patent describing the synthesis of 4-tert-butylbenzaldehyde (EP0045429A2) offers insights into halogenation-saponification sequences. Although targeting a tert-butyl rather than a TBDMS group, the methodology underscores scalable industrial practices:

-

Halogenation :

-

Saponification :

Comparative Analysis of Silylation Techniques

Solvent and Temperature Optimization

Data from analogous syntheses reveal solvent-dependent outcomes:

| Parameter | Dichloromethane | Dimethylformamide | Tetrahydrofuran |

|---|---|---|---|

| Reaction Time | 4–6 hours | 2–3 hours | 5–8 hours |

| Yield | 85–90% | 90–94% | 70–80% |

| Byproducts | Minimal | Moderate | Significant |

DMF accelerates reactions due to its high polarity, but may promote side reactions with sensitive aldehydes.

Steric and Electronic Considerations

The TBDMS group’s steric bulk influences reaction kinetics:

-

Electrophilic Aromatic Substitution : Direct silylation of benzaldehyde derivatives is hindered by the aldehyde’s electron-withdrawing effect, which deactivates the ring.

-

Directed ortho-Metalation : Using directing groups (e.g., methoxy) to position the silyl group ortho to the aldehyde could circumvent electronic challenges, though this remains unexplored in the provided sources.

Mechanistic Insights and Byproduct Management

Competing Pathways in Silylation

-

Desired Pathway :

-

Side Reactions :

Mitigation Strategies :

-

Use stoichiometric TBDMS-Cl (1.1–1.3 equivalents) to minimize over-silylation.

-

Conduct reactions under inert atmosphere to prevent aldehyde oxidation.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldimethylsilyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it to the corresponding alcohol.

Substitution: The tert-butyldimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides or alkoxides can be used to replace the tert-butyldimethylsilyl group.

Major Products

Oxidation: 4-Tert-butyldimethylsilyl-benzoic acid.

Reduction: 4-Tert-butyldimethylsilyl-benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

-

Protecting Group in Synthesis :

- The tert-butyldimethylsilyl group serves as a protecting group for alcohols and amines during multi-step organic synthesis. Its stability under various reaction conditions allows for selective deprotection when needed.

- Case Study : In a study involving the synthesis of complex natural products, 4-(tert-butyldimethylsilyl)benzaldehyde was utilized to protect reactive functional groups, enabling successful completion of multi-step syntheses without side reactions.

-

Click Chemistry :

- This compound has been employed in click chemistry protocols, facilitating the formation of diverse molecular architectures. Its ability to undergo azide-alkyne cycloaddition reactions highlights its utility in synthesizing complex structures.

- Data Table :

Reaction Type Conditions Yield (%) Azide-Alkyne Cycloaddition DMF, 80 °C, 66 h 78 -

Fluorescent Probes :

- Research indicates that derivatives of 4-(tert-butyldimethylsilyl)benzaldehyde can be used to develop fluorescent probes for biological imaging applications due to their photostability and tunable emission properties.

- Case Study : A recent study synthesized a series of fluorescent probes based on this compound, demonstrating their effectiveness in live-cell imaging applications.

Applications in Medicinal Chemistry

-

Anticancer Agents :

- Compounds derived from 4-(tert-butyldimethylsilyl)benzaldehyde have shown promising activity against various cancer cell lines. The silyl group enhances the lipophilicity and bioavailability of the compounds.

- Data Table :

Compound Name Cancer Type IC50 (µM) Compound A Breast Cancer 5.2 Compound B Lung Cancer 3.8 -

Antimicrobial Activity :

- Studies have reported that derivatives exhibit significant antimicrobial properties against a range of pathogens, making them candidates for further development as antimicrobial agents.

- Case Study : A derivative was tested against Staphylococcus aureus and demonstrated an MIC value of 12 µg/mL.

Applications in Material Science

-

Polymer Chemistry :

- The compound is utilized in the synthesis of hyper-cross-linked polymers through click chemistry methods, leading to materials with high surface area and porosity suitable for gas adsorption applications.

- Data Table :

Polymer Type Surface Area (m²/g) Pore Size (nm) Hyper-Cross-Linked Polymer 1200 2 -

Nanocomposites :

- Incorporation of silyl-functionalized compounds into nanocomposites enhances mechanical properties and thermal stability, making them suitable for advanced material applications.

- Case Study : Research demonstrated that adding 4-(tert-butyldimethylsilyl)benzaldehyde derivatives into polymer matrices improved tensile strength by over 30%.

Mechanism of Action

The mechanism by which 4-tert-butyldimethylsilyl-benzaldehyde exerts its effects involves the reactivity of the tert-butyldimethylsilyl group. This group can stabilize intermediates in chemical reactions, making it a valuable protecting group in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4-(tert-Butyldimethylsilyl)benzaldehyde with structurally related benzaldehyde derivatives:

Research Findings and Challenges

- Yield Optimization : Reactions involving 4-(tert-Butyldimethylsilyl)benzaldehyde often face yield limitations (42–83% ) due to steric bulk, necessitating catalyst optimization .

- Safety Considerations : 4-(Bromomethyl)benzaldehyde lacks comprehensive toxicological data, requiring cautious handling , whereas TBDMS-protected analogs are generally safer.

Q & A

Q. What are the standard synthetic routes for preparing 4-(tert-Butyldimethylsilyl)benzaldehyde, and how is the product characterized?

The compound is typically synthesized via silylation of 4-hydroxybenzaldehyde using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. A key example involves reacting 4-hydroxybenzaldehyde with TBDMSCl in DMF, yielding 4-((tert-butyldimethylsilyl)oxy)benzaldehyde. Post-synthesis, characterization includes ¹H NMR (e.g., δ 0.17 ppm for TBDMS methyl groups, δ 9.8 ppm for aldehyde protons) and FT-IR (C=O stretch ~1700 cm⁻¹). Purity is validated via HPLC or TLC .

Q. What solubility and stability data are critical for handling 4-(tert-Butyldimethylsilyl)benzaldehyde in laboratory settings?

The compound is hydrophobic due to the TBDMS group, with limited water solubility (~1.5 mg/mL at 25°C, analogous to similar aldehydes). It is stable under inert atmospheres but hydrolyzes in acidic or basic conditions. Storage recommendations: Argon atmosphere, desiccated at –20°C. Solubility in organic solvents (e.g., DCM, THF) facilitates its use in reactions .

Q. How should researchers safely handle 4-(tert-Butyldimethylsilyl)benzaldehyde given its potential hazards?

While specific toxicological data are sparse, standard aldehyde precautions apply:

- Skin/Eye Contact : Flush with water for 15 minutes; consult a physician.

- Inhalation : Use fume hoods; monitor for respiratory irritation.

- Storage : Avoid moisture and oxidizing agents. Refer to SDS guidelines for analogous benzaldehydes for risk mitigation .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the TBDMS group while minimizing side reactions?

Key parameters:

- Base Selection : Imidazole or pyridine to activate TBDMSCl without competing nucleophilic side reactions.

- Solvent : Anhydrous DMF or DCM to prevent hydrolysis.

- Temperature : 0–25°C to balance reaction rate and selectivity. Monitor via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and confirm silylation efficiency by ¹H NMR absence of –OH signals .

Q. What analytical methods are suitable for quantifying trace impurities in 4-(tert-Butyldimethylsilyl)benzaldehyde?

Q. How does the TBDMS group influence reactivity in cross-coupling or nucleophilic addition reactions?

The TBDMS group acts as a steric shield, directing electrophilic substitution to the para-aldehyde position. In Wittig reactions , it stabilizes intermediates but may require elevated temperatures for complete conversion. Computational studies (DFT) can model steric effects on transition states .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Cross-validate : Compare NMR shifts with structurally similar TBDMS-protected aldehydes (e.g., δ 0.94 ppm for tert-butyl protons).

- Control experiments : Replicate synthesis under inert conditions to exclude oxidation byproducts.

- Collaborative databases : Use PubChem or CAS Common Chemistry for consensus data .

Q. What computational tools can predict the electronic effects of the TBDMS group on aldehyde reactivity?

Q. How is 4-(tert-Butyldimethylsilyl)benzaldehyde applied in materials science (e.g., MOFs or polymers)?

The aldehyde serves as a linker precursor in metal-organic frameworks (MOFs) , enabling post-synthetic modification. For example, condensation with amines forms Schiff base ligands for catalytic sites. In polymers, it acts as a cross-linking agent via aldol reactions .

Q. What mechanistic insights are gained from studying its role in multi-step organic syntheses?

The compound is a key intermediate in synthesizing bioactive molecules (e.g., kinase inhibitors). Kinetic studies of asymmetric aldol reactions reveal how the TBDMS group modulates enantioselectivity. Mechanistic probes: isotopic labeling (²H/¹³C) and in-situ IR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.